

Comparative Docking Studies of Quinazoline-Based Inhibitors: A Guide for Researchers

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Compound of Interest

Compound Name: 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinazoline-based inhibitors, supported by experimental data from recent studies. The quinazoline scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, particularly as kinase inhibitors in oncology.

This guide summarizes quantitative data from molecular docking studies and in vitro assays, details the experimental protocols used, and visualizes key signaling pathways and workflows to offer a comprehensive resource for the rational design of novel quinazoline derivatives.

Data Presentation: A Comparative Analysis of Quinazoline-Based Inhibitors

The following tables summarize the in silico docking scores and in vitro inhibitory activities (IC₅₀) of various quinazoline-based derivatives against key oncological targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K). These targets are crucial in cancer cell proliferation, survival, and angiogenesis.^{[1][2]}

Compound ID	Target Protein	PDB ID	Docking Score (kcal/mol)	Predicted Interacting Residues	Reference
Series 1: 2,4-Disubstituted Quinazolines					
Compound 6	EGFR	1M17	-8.5	Met793, Leu718, Val726, Ala743, Lys745	[3]
Compound 8c	EGFR	1M17	-8.2	Met793, Leu718, Val726, Ala743, Lys745	[3]
Lapatinib (Ref)	EGFR	1M17	-9.2	Met793, Cys797, Gly796	[3]
Series 2: Quinazolin-4(3H)-one Derivatives					
Compound 2i	EGFR	2J6M	-9.8	Met793, Leu718, Val726	[4]
Compound 3i	EGFR	2J6M	-9.5	Met793, Leu718, Val726	[4]
Erlotinib (Ref)	EGFR	2J6M	-9.2	Met793, Leu718, Cys775	[4]

Compound 2i	VEGFR-2	1YWN	-8.9	Cys919, Asp1046, Phe1047	[4]
Compound 3g	VEGFR-2	1YWN	-9.1	Cys919, Asp1046, Phe1047	[4]
Sorafenib (Ref)	VEGFR-2	1YWN	-9.5	Cys919, Asp1046, Phe1047	[4]
Series 3: Isatin- Quinazoline Hybrids					
Compound 6c	EGFR	-	Not Reported	Not Reported	[5]
Compound 6c	VEGFR-2	-	Not Reported	Not Reported	[5]

Compound ID	Target Protein	In Vitro IC50 (μM)	Cell Line	Reference
Series 1: 2,4-Disubstituted Quinazolines				
Compound 6	EGFR	0.201	-	[3]
Compound 8c	EGFR	0.405	-	[3]
Lapatinib (Ref)	EGFR	0.115	-	[3]
Series 2: Quinazolin-4(3H)-one Derivatives				
Compound 2i	EGFR	0.097	-	[4]
Compound 3i	EGFR	0.181	-	[4]
Erlotinib (Ref)	EGFR	0.056	-	[4]
Compound 2j	VEGFR-2	>10	-	[4]
Compound 3g	VEGFR-2	5.62	-	[4]
Sorafenib (Ref)	VEGFR-2	4.58	-	[4]
Series 3: Isatin-Quinazoline Hybrids				
Compound 6c	EGFR	0.083	-	[5]
Compound 6c	VEGFR-2	0.076	-	[5]
Compound 6c	CDK2	0.183	-	[5]
Compound 6c	HER2	0.138	-	[5]
Series 4: 1-Alkyl-6-				

iodoquinazoline

Derivatives

Compound 9c	VEGFR-2	0.85	-	[6]
Compound 9c	EGFR (T790M)	0.22	-	[6]
Compound 9c	EGFR (WT)	0.15	-	[6]
Sorafenib (Ref)	VEGFR-2	Not Reported	-	[6]
Erlotinib (Ref)	EGFR (WT)	Not Reported	-	[6]

Experimental Protocols

The methodologies for the cited molecular docking studies generally adhere to a standardized computational workflow.

Protein and Ligand Preparation

- **Protein Structure Preparation:** Three-dimensional crystal structures of the target proteins (e.g., EGFR, VEGFR-2) are typically retrieved from the Protein Data Bank (PDB). Prior to docking, these structures are prepared by removing water molecules, co-crystallized ligands, and any non-essential protein chains. Polar hydrogens are added, and appropriate charges (e.g., Gasteiger charges) are assigned to the protein atoms. The protein is then energy minimized to relieve any steric clashes.
- **Ligand Structure Preparation:** The 2D structures of the quinazoline derivatives are sketched using chemical drawing software like ChemDraw or Marvin Sketch. These 2D structures are then converted to 3D conformations. The ligands are subsequently energy minimized using a suitable force field, such as MMFF94 or UFF, to obtain their most stable, low-energy conformation.

Molecular Docking Simulation

- **Software:** Commonly used software for molecular docking includes AutoDock, AutoDock Vina, Schrödinger's Glide, and MOE (Molecular Operating Environment).

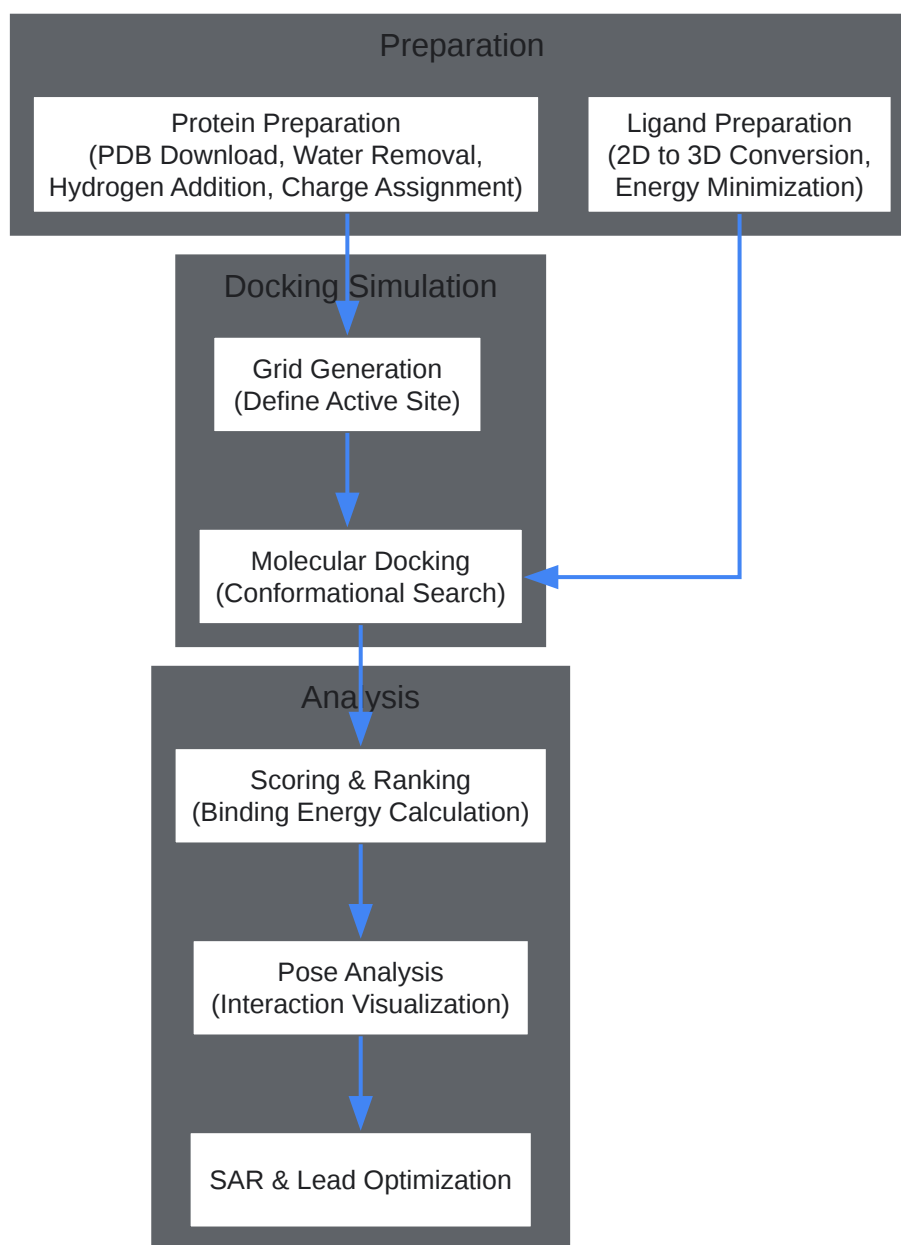
- **Grid Box Definition:** A grid box is defined to encompass the active site of the target protein. The dimensions and coordinates of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB structure or by using active site prediction tools. This grid box defines the search space for the ligand docking.
- **Docking Algorithm:** The chosen docking software employs a specific algorithm to explore the conformational and orientational space of the ligand within the defined grid box. For instance, AutoDock utilizes a Lamarckian Genetic Algorithm. The algorithm generates a diverse set of ligand poses within the active site.
- **Scoring Function:** Each generated pose is evaluated using a scoring function that predicts the binding affinity between the ligand and the protein. The scores are typically expressed in kcal/mol, with lower (more negative) values indicating a more favorable binding interaction. The pose with the lowest binding energy is generally considered the most likely binding mode.

Analysis of Results

- **Binding Mode Analysis:** The best-docked poses are visualized and analyzed to understand the key molecular interactions between the quinazoline inhibitor and the amino acid residues of the target protein's active site. These interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges.
- **Correlation with Experimental Data:** The docking scores are often correlated with experimental data, such as IC50 values from in vitro assays, to validate the docking protocol and to derive a structure-activity relationship (SAR). A good correlation suggests that the computational model is predictive of the biological activity.

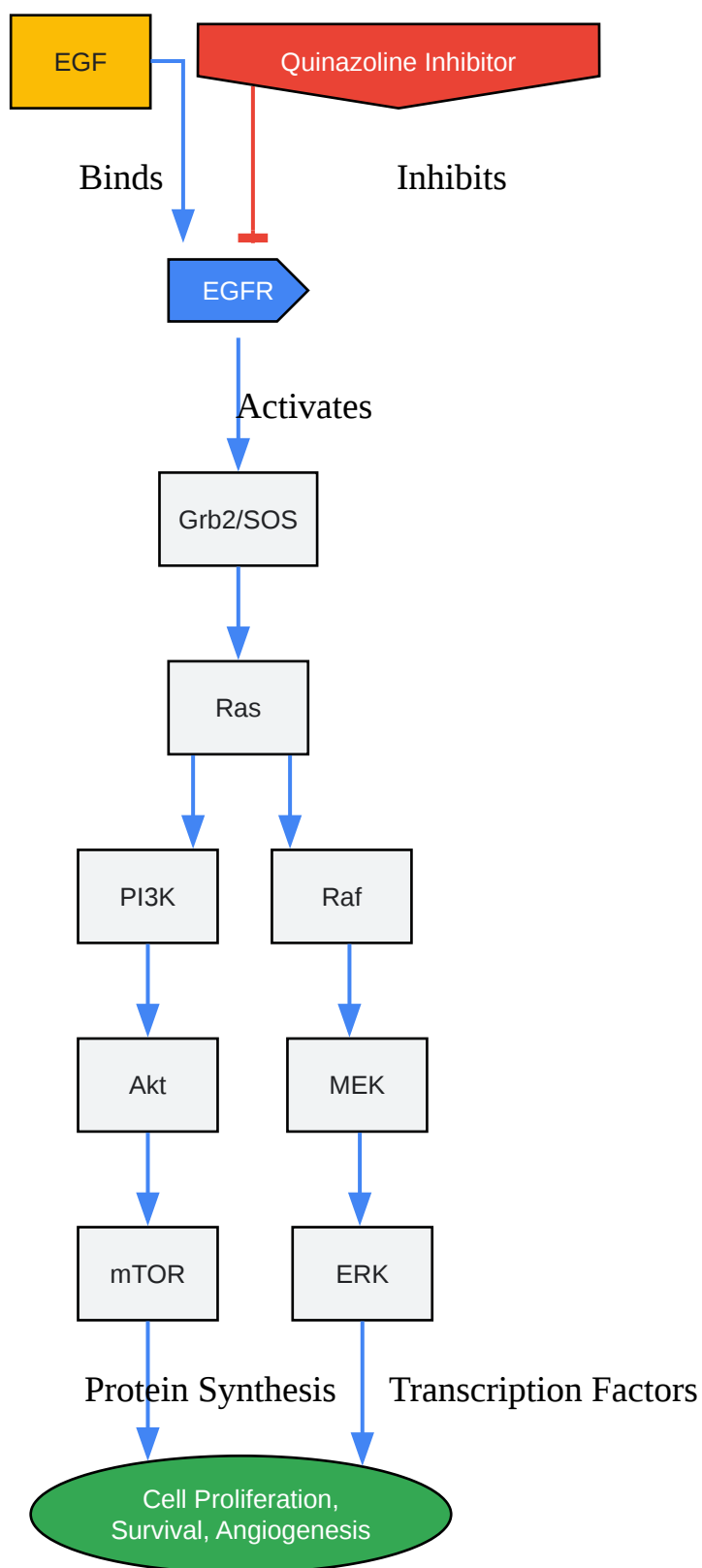
Mandatory Visualization

Signaling Pathways and Experimental Workflows



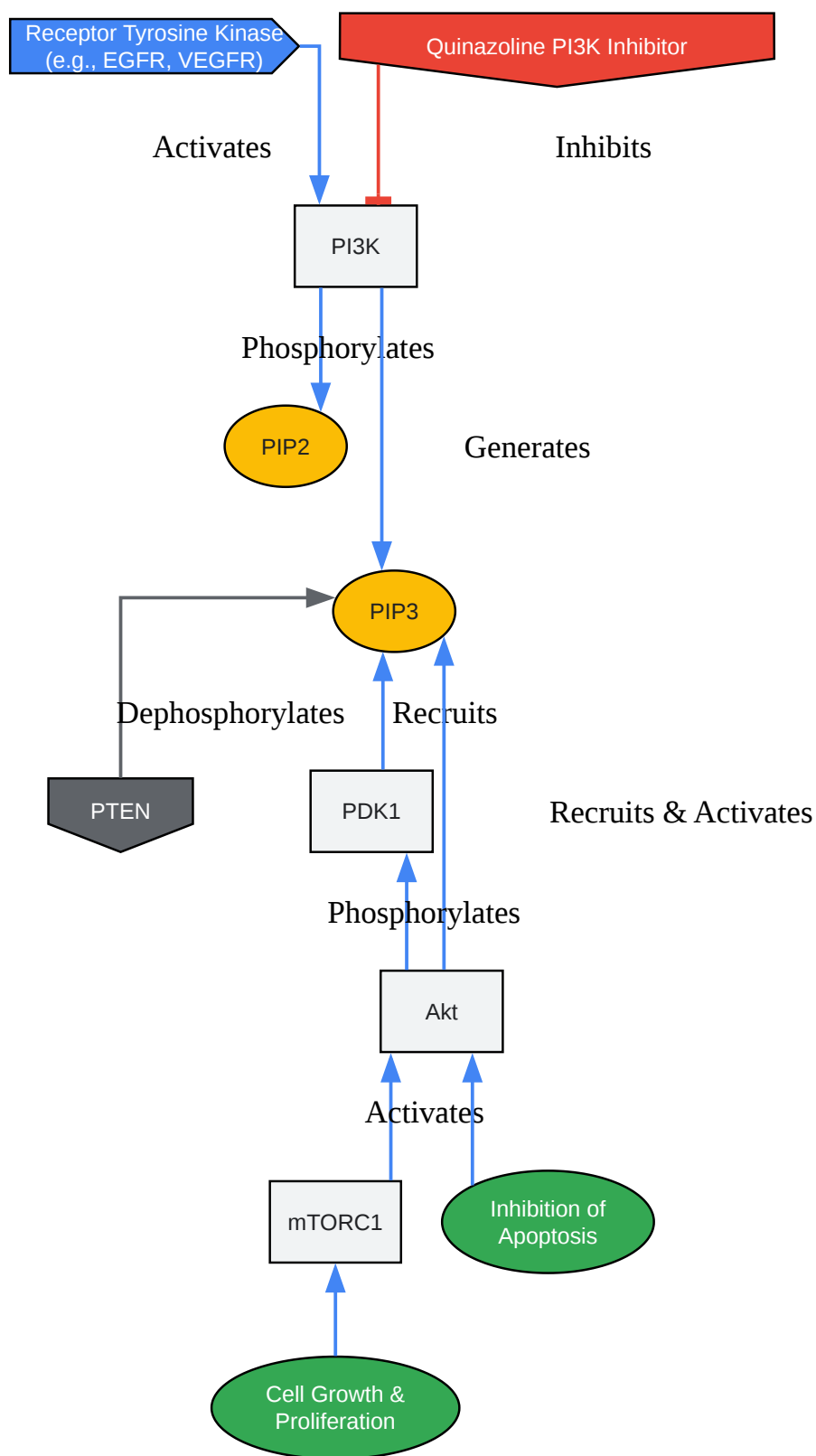
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A generalized workflow for comparative molecular docking studies.



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The EGFR signaling pathway, a key target for quinazoline-based inhibitors.



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